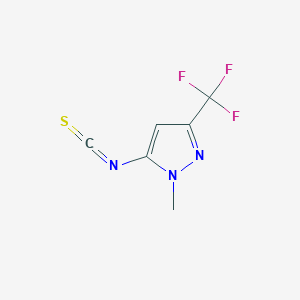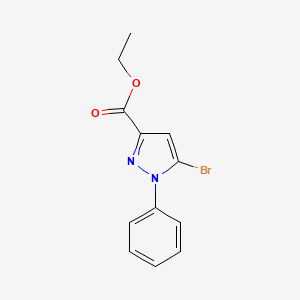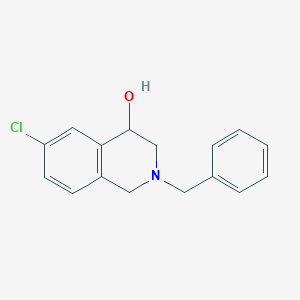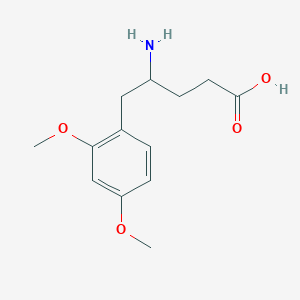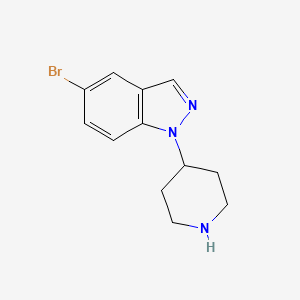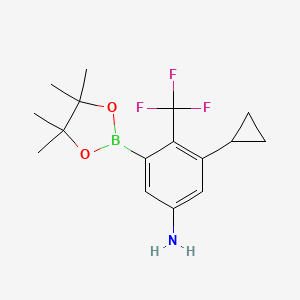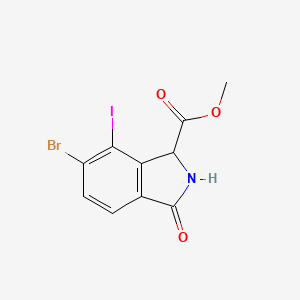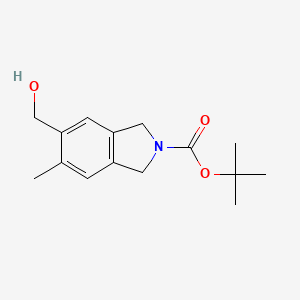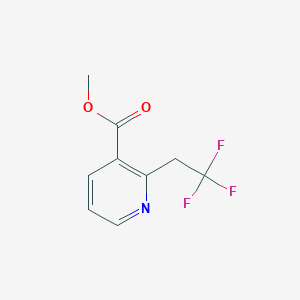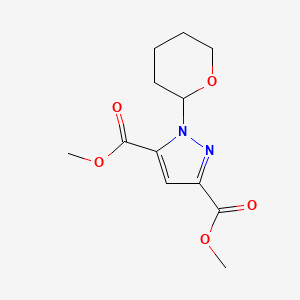
3,5-Dimethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tetrahydropyran moiety attached to the pyrazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate typically begins with the appropriate pyrazole derivative and tetrahydropyran derivative.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common solvents include dichloromethane, ethanol, or acetonitrile.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor vessel and the reaction is allowed to proceed under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more substituents on the pyrazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, such as dimethyl 1-(tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate oxide.
Reduction Products: Reduced forms of the compound, such as dimethyl 1-(tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate hydride.
Substitution Products: Substituted derivatives with different functional groups attached to the pyrazole ring.
Applications De Recherche Scientifique
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate various biochemical pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, such as pyrazole-3-carboxylic acid and its derivatives.
Uniqueness: The presence of the tetrahydropyran moiety in this compound distinguishes it from other pyrazole derivatives, providing unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16N2O5 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
dimethyl 1-(oxan-2-yl)pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C12H16N2O5/c1-17-11(15)8-7-9(12(16)18-2)14(13-8)10-5-3-4-6-19-10/h7,10H,3-6H2,1-2H3 |
Clé InChI |
TVZLQGUYUJTZFT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NN1C2CCCCO2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



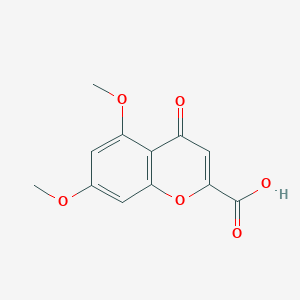
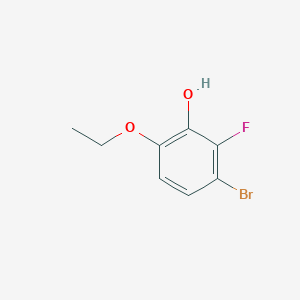
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
